

# An In-depth Technical Guide to 18-(p-iodophenyl)octadecyl phosphocholine (CLR1404)

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## Compound of Interest

Compound Name: EM 1404

Cat. No.: B15574688

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## Introduction

18-(p-iodophenyl)octadecyl phosphocholine, also known as CLR1404 or NM-404, is a novel, tumor-targeting alkylphosphocholine (APC) analog. This synthetic small molecule is a member of the anti-tumor alkyl phospholipids, a class of drugs recognized for their intrinsic cytotoxic effects on cancer cells.<sup>[1][2][3]</sup> Its unique mechanism of action, involving selective uptake and retention in malignant cells, positions it as a versatile theranostic agent. When labeled with radioisotopes, it can be utilized for both cancer imaging (e.g., with Iodine-124 for PET scans) and targeted radiotherapy (e.g., with Iodine-131).<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 18-(p-iodophenyl)octadecyl phosphocholine, with a focus on its mechanism of action, experimental protocols, and available quantitative data.

## Chemical Structure and Properties

18-(p-iodophenyl)octadecyl phosphocholine is structurally characterized by a long octadecyl carbon chain, a phosphocholine headgroup, and a p-iodophenyl moiety at the terminus of the alkyl chain.

Chemical Structure:

## Physicochemical Properties:

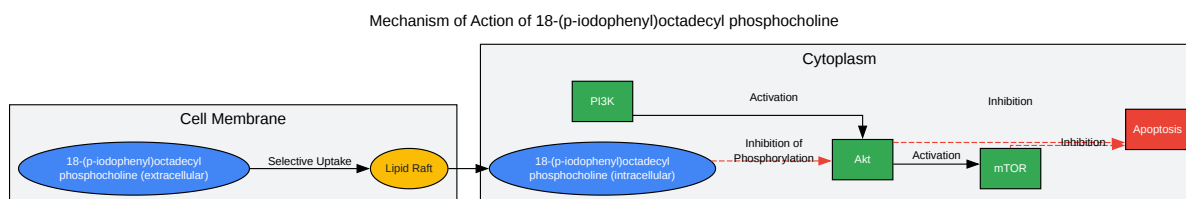
Property	Value	Reference
Molecular Formula	C29H53INO4P	[4]
Molecular Weight	637.6 g/mol	[4]
IUPAC Name	2-({[18-(4-iodophenyl)octadecyl]oxy}(hydroxy)phosphoryl)oxy-N,N,N-trimethylethan-1-aminium	[4]
Synonyms	CLR1404, NM-404	[4]
CAS Number	873438-88-1	[4]

## Mechanism of Action

The anti-cancer activity of 18-(p-iodophenyl)octadecyl phosphocholine is primarily attributed to its selective accumulation in cancer cells and subsequent disruption of key cellular processes.

- **Selective Uptake:** Cancer cells have a higher concentration of lipid rafts in their plasma membranes compared to normal cells. 18-(p-iodophenyl)octadecyl phosphocholine exhibits a high affinity for these lipid rafts, which facilitates its preferential entry and retention within tumor cells.
- **Inhibition of PI3K/Akt/mTOR Signaling Pathway:** A crucial aspect of its mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cancer cell survival, proliferation, and metabolism. Treatment with this compound has been shown to inhibit the phosphorylation of Akt, a central node in this pathway, ultimately leading to the induction of apoptosis.
- **Induction of Apoptosis:** By disrupting the PI3K/Akt/mTOR pathway and potentially other cellular mechanisms, 18-(p-iodophenyl)octadecyl phosphocholine triggers programmed cell death (apoptosis) in cancer cells. This has been confirmed by the activation of caspases 3 and 7.

The following diagram illustrates the proposed mechanism of action:



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Caption: Proposed mechanism of action of 18-(p-iodophenyl)octadecyl phosphocholine.

## Quantitative Data

### In Vitro Cytotoxicity

While a comprehensive table of IC50 values across a wide range of cancer cell lines is not readily available in the public domain, studies on neuroblastoma cell lines have demonstrated significant dose-dependent cytotoxicity.

Parameter	Value	Cell Lines	Notes
Effective Concentration for Significant Cell Viability Reduction	$\geq 15 \mu\text{M}$	Neuroblastoma Cell Lines	Observed after 24 hours of treatment.[1]

## In Vivo Efficacy (Neuroblastoma Xenograft Model)

Parameter	Value	Notes
Therapeutic Dose	10 and 30 mg/kg	Administered intravenously once weekly for 7 weeks.
Outcome	Significant inhibition of tumor growth rate (P<0.001)	Compared to control cohorts.
Toxicity	No drug-related hematotoxicity or other noticeable adverse effects.	Monitored via complete blood counts and animal health.

## Pharmacokinetics (Human Phase 1 Clinical Trial)

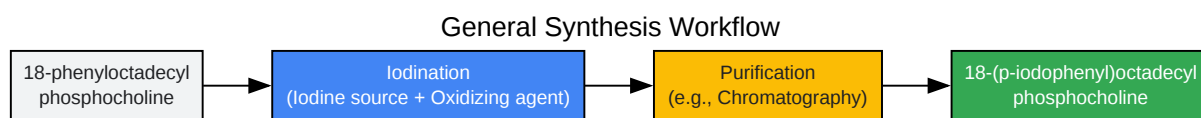
The following data were obtained from a study in patients with relapsed or refractory advanced solid tumors.

Parameter	Mean Value (± SD)	Units
Plasma Half-life ( $t_{1/2}$ )	822 (± 101)	hours
Maximum Plasma Concentration (C <sub>max</sub> )	72.2 (± 11.5)	ng/mL
Area Under the Curve (AUC <sub>0-t</sub> )	15753 (± 3598)	ng·hr/mL

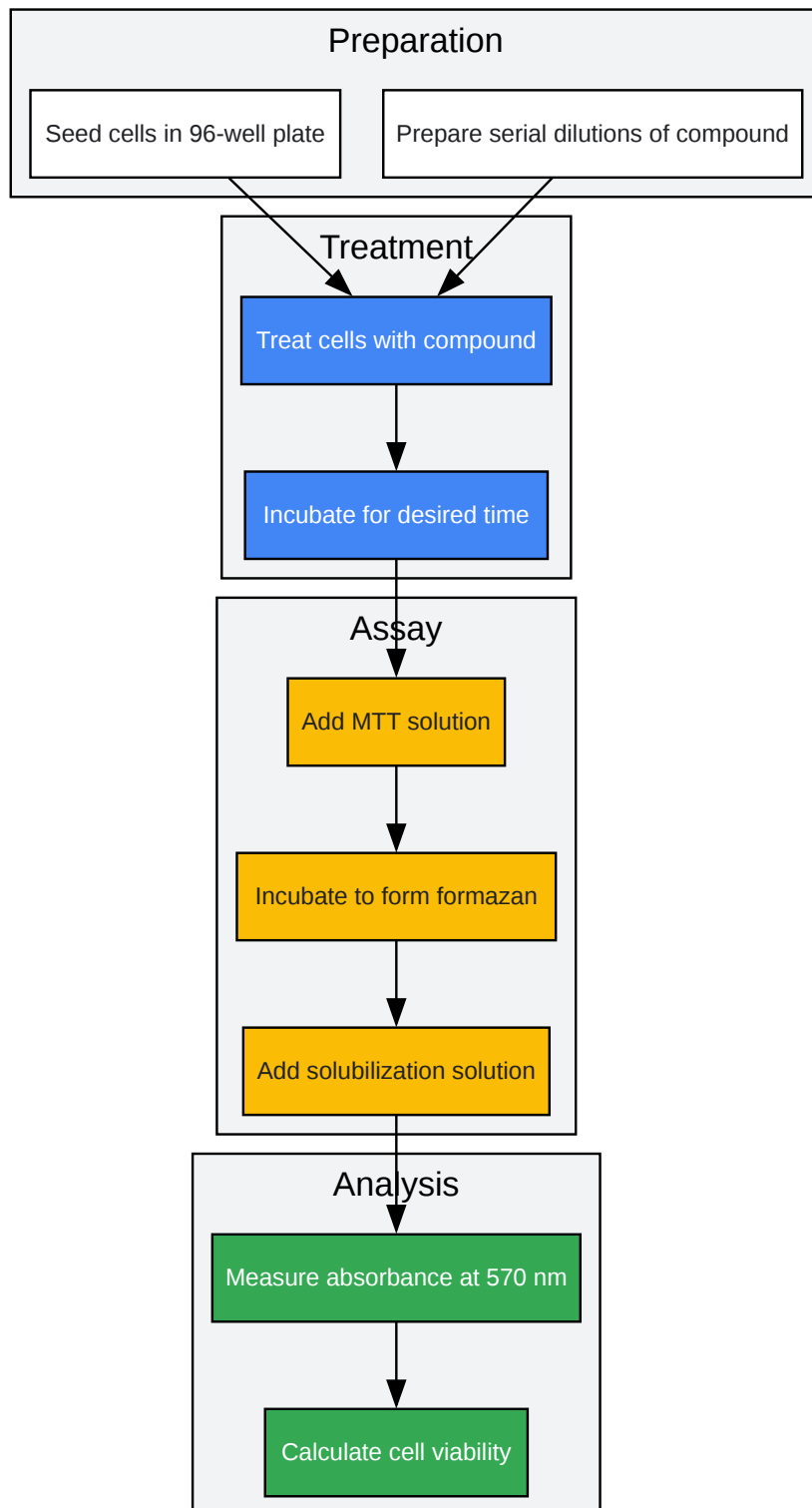
## Experimental Protocols

### Chemical Synthesis

A detailed, step-by-step synthesis protocol for 18-(p-iodophenyl)octadecyl phosphocholine is not publicly available. The general synthetic route involves the iodination of 18-phenyloctadecyl phosphocholine. This reaction typically requires an iodine source and a suitable oxidizing agent under controlled conditions to achieve selective iodination of the phenyl ring. The crude product would then be purified using techniques such as column chromatography.



## MTT Assay Workflow

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